molecular formula C14H19NO4 B558268 Boc-N-ME-phg-OH CAS No. 30925-11-2

Boc-N-ME-phg-OH

Cat. No. B558268
CAS RN: 30925-11-2
M. Wt: 265,31 g/mole
InChI Key: COABPHLHHQAKPL-NSHDSACASA-N
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Description

“Boc-N-ME-phg-OH” is a chemical compound with the empirical formula C14H19NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It is used for research and development purposes .


Synthesis Analysis

“Boc-N-ME-phg-OH” is synthesized and used in the field of pharmaceutical research and development . It is used in peptide synthesis and is stored at a temperature between 2-8°C .


Molecular Structure Analysis

The molecular structure of “Boc-N-ME-phg-OH” is represented by the linear formula C14H19NO4 . The molecular weight of the compound is 265.31 .


Chemical Reactions Analysis

“Boc-N-ME-phg-OH” is involved in the N-Boc deprotection of amines, a common reaction in pharmaceutical research and development . The use of a catalyst in this reaction lowers the required reaction temperature .


Physical And Chemical Properties Analysis

“Boc-N-ME-phg-OH” is a solid compound . It has a molecular weight of 265.31 and is stored at a temperature between 2-8°C .

Safety And Hazards

“Boc-N-ME-phg-OH” is associated with certain safety hazards. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COABPHLHHQAKPL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426681
Record name BOC-N-ME-PHG-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-N-ME-phg-OH

CAS RN

30925-11-2
Record name BOC-N-ME-PHG-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(t-Butyloxycarbonyl)-N-alpha-methyl-L-phenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PJ Corringer, JH Weng, B Ducos… - Journal of medicinal …, 1993 - ACS Publications
Replacement of Met31 by (JV-Me) Nle in CCK8 or CCK4 has been shown toimprove the affinity and selectivityfor CCK-B receptors. In order to obtain molecules with enhanced …
Number of citations: 48 pubs.acs.org
VM Lombardo, L Bernier, MZ Chen… - … Process Research & …, 2021 - ACS Publications
Despite chiral piperidines being a commonly found motif in approved drugs and drug candidates, the synthesis of these compounds occasionally suffers from challenges of scalability …
Number of citations: 0 pubs.acs.org

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